molecular formula C10H7BrClN B1275893 6-Bromo-2-chloro-4-methylquinoline CAS No. 3913-19-7

6-Bromo-2-chloro-4-methylquinoline

Cat. No. B1275893
CAS RN: 3913-19-7
M. Wt: 256.52 g/mol
InChI Key: NPDAQPXGOAYKAV-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-4-methylquinoline is a compound of interest in the field of medicinal chemistry due to its potential as a starting material for various pharmaceutical agents. The compound is characterized by the presence of bromo, chloro, and methyl groups attached to a quinoline core, which is a heterocyclic aromatic organic compound with a structure that combines a benzene ring with a pyridine ring .

Synthesis Analysis

The synthesis of 6-Bromo-2-chloro-4-methylquinoline has been explored through different synthetic routes. One such route involves a two-step process starting with a condensation between β-keto esters and 4-bromoaniline, followed by a cyclization reaction known as the Knorr reaction to form 6-bromoquinolin-2(1H)-one. This method has been optimized to avoid side reactions and achieve a 48% overall yield from 4-bromoaniline . Another approach for synthesizing related quinoline compounds involves multiple steps, including cyclization and substitution reactions, to obtain the desired bromo-iodoquinoline derivatives .

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-Bromo-2-chloro-3-butylquinazolin-4(3H)-one, has been determined through crystallographic analysis. These compounds crystallize in the triclinic system and exhibit various intermolecular interactions, such as hydrogen bonds and π-stacking interactions, which stabilize the crystal packing . Density functional theory (DFT) has been used to calculate the molecular structures of other quinoline derivatives, showing consistency with the crystal structures obtained from X-ray diffraction .

Chemical Reactions Analysis

6-Bromo-2-chloro-4-methylquinoline and its derivatives undergo various chemical reactions. For instance, 6-bromoquinoline derivatives have been shown to interact with nucleophilic reagents, leading to the formation of compounds with different substituents at the quinazoline dione moiety . The regiochemistry of nucleophilic substitution reactions has been studied, revealing the influence of the position of the bromo substituent on the outcome of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-2-chloro-4-methylquinoline are influenced by its molecular structure. The presence of halogen atoms contributes to its reactivity, particularly in nucleophilic substitution reactions. The compound's crystal structure and molecular interactions, such as hydrogen bonding and π-stacking, are crucial for understanding its solid-state properties . The electronic properties, such as the molecular electrostatic potential and frontier molecular orbitals, have been investigated using DFT to reveal insights into the compound's reactivity and interaction with other molecules .

Scientific Research Applications

Synthesis Techniques

6-Bromo-2-chloro-4-methylquinoline is synthesized through a process involving the condensation between β-keto esters and 4-bromoaniline, followed by the cyclization of the resulting anilides into 6-bromoquinolin-2(1H)-one, known as the Knorr reaction. This compound is a key intermediate in various chemical syntheses (Wlodarczyk et al., 2011).

Chemical Transformation and Reactions

The compound plays a significant role in chemical transformations. For example, in the efficient N-alkylation reaction of 4-chloro-6-methylquinolin-2(1H)-one, 6-bromo-2-chloro-4-methylquinoline is used under phase transfer catalysis conditions to create new quinolinone derivatives (Organic Chemistry: An Indian Journal, 2014).

Structural and Antimicrobial Studies

6-Bromo-2-chloro-4-methylquinoline has been utilized in the study of crystal structures and antimicrobial activities. Researchers have developed new quinoline derivatives with significant antimicrobial properties, using this compound as a starting material (Y. Parthasaradhi et al., 2015).

Role in Medicinal Chemistry

In the field of medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmacologically active molecules. For instance, it's a key component in creating novel antimicrobial and antimalarial agents, showcasing its utility in drug development (Orbital: The Electronic Journal of Chemistry, 2015).

Applications in Organic Synthesis

6-Bromo-2-chloro-4-methylquinoline is significant in organic synthesis, where it's used as an intermediate for creating complex molecules. This compound has been a part of studies involving the synthesis of compounds with potential hypotensive properties, indicating its relevance in the synthesis of therapeutic agents (ChemInform, 2003).

Safety And Hazards

6-Bromo-2-chloro-4-methylquinoline is classified as Acute Tox. 3 Oral, Aquatic Chronic 4, and Eye Dam. 1 . It has hazard statements H301, H318, and H413 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

6-bromo-2-chloro-4-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-4-10(12)13-9-3-2-7(11)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDAQPXGOAYKAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406182
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloro-4-methylquinoline

CAS RN

3913-19-7
Record name 6-bromo-2-chloro-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-BROMO-2-CHLORO-4-METHYLQUINOLINE
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Synthesis routes and methods I

Procedure details

A 0.46 g, (0.0019 mole) sample of 6-bromo-4-methyl-2-(1H)-quinolinone was dissolved in 3.0 ml POCl3 under N2 with stirring and heated to reflux for 2 hours. The solution solidified into a purple gum; 2.0 ml of extra POCl3 was added to dissolve the solid. The solution was then slowly poured onto a vigorously stirred slurry of 8 ml concentrated NH4OH and approximately 75 g of ice. An immediate pink crystalline solid formed. The slurry was transferred to a separatory funnel and extracted with five 30 ml portions of CH2Cl2. The extracts were washed with two 40 ml portions of water and dried over MgSO4. The solvent was removed under vacuum, leaving a rusty red crystalline solid, 0.48 g (97%). The product was taken up in hot absolute ethanol, Norite A decolourising carbon added, and filtered through Celite to yield a yellow liquid. Slow cooling of the ethanolic solution gave very fine, pink crystals, m.p. 139.1°-139.80° C. TLC showed Rf 0.25 on silica with 1:1 hexane:CH2Cl2 eluent. Anal. Calcd. for C10H7BrClN: C, 46.82; H, 2.75; N, 5.46; Br, 31.15; Cl, 13.82. Found: C, 46.97; H, 2.79; N, 5.42; Br, 31.08; Cl, 13.79.
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3 mL
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8 mL
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ice
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75 g
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2 mL
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Synthesis routes and methods II

Procedure details

25 mL of phosphorus oxychloride was added to 2.7 g (11.34 mmol) of 6-bromo-4-methyl-1H-quinolin-2-one (Example 1b) and the reaction mixture was refluxed for 2 hours. After cooling, the mixture was added batchwise to 250 mL of 10% NH3 solution, and the precipitate formed was filtered off, washed with water, and dried in the circulating air dryer at 30° C. Yield: 2.7 g (93% of theoretical); C10H7BrClN (M=256.526); calc.: molpeak (M+H)+: 256/258/260 (BrCl); found: molpeak (M+H)+: 256/258/260 (BrCl); Rf value: 0.95 (silica gel, DCM/MeOH 9:1).
Quantity
25 mL
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2.7 g
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250 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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